Cas no 154585-18-9 (2-2-(methylamino)ethylphenol)

2-2-(Methylamino)ethylphenol is a phenolic compound featuring a methylaminoethyl substituent, which imparts unique reactivity and functional versatility. Its molecular structure allows for applications in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both phenolic and amine groups enables selective modifications, making it valuable for constructing complex molecular frameworks. This compound exhibits moderate solubility in polar organic solvents, facilitating its use in various reaction conditions. Its stability under controlled environments ensures reliable performance in synthetic processes. Researchers may find it useful for developing bioactive molecules or as a precursor in heterocyclic chemistry. Proper handling and storage are recommended due to its potential sensitivity to oxidation.
2-2-(methylamino)ethylphenol structure
2-2-(methylamino)ethylphenol structure
Product Name:2-2-(methylamino)ethylphenol
CAS No:154585-18-9
MF:C9H13NO
MW:151.205622434616
CID:1094858
PubChem ID:24841422
Update Time:2025-05-20

2-2-(methylamino)ethylphenol Chemical and Physical Properties

Names and Identifiers

    • 2-(2-(Methylamino)ethyl)phenol
    • 2-2-(methylamino)ethylphenol
    • 2-[2-(methylamino)ethyl]phenol
    • EN300-150840
    • 154585-18-9
    • SCHEMBL2904716
    • AKOS022189468
    • Inchi: 1S/C9H13NO/c1-10-7-6-8-4-2-3-5-9(8)11/h2-5,10-11H,6-7H2,1H3
    • InChI Key: RZPBKCYWYVZAOJ-UHFFFAOYSA-N
    • SMILES: OC1C=CC=CC=1CCNC

Computed Properties

  • Exact Mass: 151.09979
  • Monoisotopic Mass: 151.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • PSA: 32.26

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Additional information on 2-2-(methylamino)ethylphenol

Comprehensive Overview of 2-2-(Methylamino)ethylphenol (CAS No. 154585-18-9): Properties, Applications, and Industry Insights

2-2-(Methylamino)ethylphenol (CAS No. 154585-18-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound, often referred to by its systematic name or CAS number, features a phenol group linked to an ethylamine moiety with a methyl substitution. Its molecular formula, C9H13NO, highlights its potential as a versatile intermediate in synthetic chemistry. Researchers and industry professionals frequently search for terms like "2-2-(Methylamino)ethylphenol synthesis", "CAS 154585-18-9 applications", and "phenol derivatives in drug development", reflecting its relevance in modern scientific discourse.

The compound’s structural characteristics make it a valuable building block for designing bioactive molecules. Recent studies have explored its role in the development of novel central nervous system (CNS) agents, leveraging its amine-functionalized phenol core. This aligns with trending topics such as "neuroactive compound design" and "targeted drug delivery systems", which dominate academic and industrial forums. Notably, the demand for high-purity 2-2-(Methylamino)ethylphenol has risen, driven by its utility in asymmetric catalysis and peptide modification—areas where precision and reproducibility are critical.

From a technical perspective, 154585-18-9 exhibits moderate solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO), a property often queried in search engines as "solubility of 2-2-(Methylamino)ethylphenol". Its stability under ambient conditions and compatibility with common reagents further enhance its appeal for laboratory-scale and industrial applications. Discussions around "green chemistry alternatives" have also spotlighted derivatives of this compound as potential candidates for sustainable synthesis routes, addressing environmental concerns without compromising efficacy.

In analytical chemistry, 2-2-(Methylamino)ethylphenol serves as a reference standard for chromatographic methods, particularly in HPLC and LC-MS protocols. Queries like "CAS 154585-18-9 HPLC conditions" or "phenol-based analytical standards" underscore its importance in quality control workflows. Furthermore, its spectroscopic profiles (e.g., NMR and IR data) are well-documented, aiding researchers in structural verification—a frequent topic in online chemistry communities.

The compound’s potential extends to material science, where its phenolic group enables functionalization of polymers and surfaces. Searches for "amine-phenol copolymerization" or "CAS 154585-18-9 in material coatings" reflect this niche application. As industries prioritize multifunctional additives, derivatives of 2-2-(Methylamino)ethylphenol are being evaluated for their adhesive and antioxidative properties, aligning with innovations in smart materials.

Regulatory and safety profiles of 154585-18-9 are another focal point, with users often seeking "SDS for 2-2-(Methylamino)ethylphenol" or "handling guidelines for phenol derivatives". While the compound is not classified under stringent regulations, proper storage (e.g., in amber containers to prevent photodegradation) and handling protocols are emphasized in technical literature. This pragmatic approach resonates with the broader shift toward responsible chemical management in labs and production facilities.

In conclusion, 2-2-(Methylamino)ethylphenol (CAS No. 154585-18-9) exemplifies the intersection of fundamental research and applied science. Its adaptability across pharmaceuticals, analytics, and materials ensures its continued relevance, while emerging trends like "AI-driven molecular design" and "circular chemistry" may further unlock its potential. For researchers and manufacturers alike, understanding this compound’s multifaceted roles is key to leveraging its capabilities in innovative workflows.

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